(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime
Description
Properties
IUPAC Name |
(NE)-N-(2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12,14H,5-6H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODAYMBGYRYLKA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945627 | |
| Record name | N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22942-83-2 | |
| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022942832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium-Catalyzed Intramolecular Hydroacylation
A highly enantioselective route involves rhodium-catalyzed intramolecular hydroacylation of 3-vinylindole-2-carboxaldehydes. Under optimized conditions, this method yields 1,4-dihydrocyclopenta[b]indol-3(2H)-ones with 65–99% efficiency and 84–99% enantiomeric excess (ee). The reaction employs [Rh(C2H4)2Cl]2 and chiral phosphoramidite ligands in toluene at 60°C.
Table 1: Rh-Catalyzed Hydroacylation Conditions
| Substrate | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|
| 3-Vinylindole-2-carboxaldehyde | [Rh(C2H4)2Cl]2 + L1* | 99 | 99 |
| 3-Vinylbenzothiophene-2-carboxaldehyde | [Rh(C2H4)2Cl]2 + L2* | 91 | 97 |
*L1: (R,R)-Ph-BPE; L2: (S,S)-BINAP.
This method is scalable and avoids harsh reagents, making it suitable for pharmaceutical applications.
Cyclocondensation of Aminocyclopentanes
Alternative approaches involve cyclocondensation of 2-aminocyclopentanones with arylhydrazines under acidic conditions. While less enantioselective, this method provides moderate yields (50–70%) and is advantageous for large-scale production.
Oximation of 1,2-Dihydrocyclopenta[b]indol-3(4H)-one
The ketone precursor is converted to the oxime via reaction with hydroxylamine hydrochloride under acidic or basic conditions.
Acid-Catalyzed Oximation
In a representative procedure, 1,2-dihydrocyclopenta[b]indol-3(4H)-one (1.0 equiv) is refluxed with hydroxylamine hydrochloride (1.2 equiv) in ethanol containing aqueous HCl (10%) for 6–8 hours. The oxime precipitates upon cooling, yielding 80–85% of the (E)-isomer.
Table 2: Oximation Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 85 |
| THF | 65 | 12 | 78 |
| MeOH | 70 | 8 | 82 |
Enzymatic Resolution
A patent discloses enzymatic hydrolysis of racemic intermediates using lipases to isolate enantiomerically pure oximes. For example, Pseudomonas fluorescens lipase resolves (±)-2-(7-substituted indolyl)acetates, yielding the (R)-oxime with >98% ee after hydrolysis.
Beckmann Rearrangement of the Oxime
While primarily used to synthesize lactams, the Beckmann rearrangement of (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime demonstrates its reactivity. Treatment with phosphorus oxychloride in dry THF at 0°C generates a nitrilium ion intermediate, which rearranges to a tetracyclic lactam.
Table 3: Beckmann Rearrangement Conditions
| Reagent | Solvent | Temperature (°C) | Product Yield (%) |
|---|---|---|---|
| PCl5 | THF | 0 | 72 |
| POCl3 | DCM | 25 | 68 |
| H2SO4 (conc.) | AcOH | 50 | 60 |
Comparative Analysis of Methods
Table 4: Synthesis Route Efficiency
| Method | Key Advantage | Limitation | Yield Range (%) |
|---|---|---|---|
| Rh-Catalyzed Hydroacylation | High enantioselectivity | Requires specialized catalysts | 65–99 |
| Acid-Catalyzed Oximation | Scalability | Moderate enantiocontrol | 75–85 |
| Enzymatic Resolution | Excellent ee | Substrate specificity | 50–70 |
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly those involving indole derivatives.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime stands out due to its unique structure, which combines the indole moiety with a cyclopentane ring and an oxime group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Overview
(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is an organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of various biological pathways.
- Molecular Formula : CHNO
- Molecular Weight : 201.1028 g/mol
- CAS Number : 22942-83-2
The compound features a fused cyclopentane and indole structure, with an oxime functional group that contributes to its reactivity and biological interactions.
The biological activity of (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxime group can form stable complexes with metal ions and may influence various biochemical pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions.
- Receptor Modulation : By binding to receptors, it can alter signal transduction pathways.
- Oxidation and Reduction Reactions : These reactions allow it to modulate redox-sensitive signaling pathways, impacting cellular responses.
Biological Activities
Research indicates that (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime exhibits a range of biological activities:
- Antimicrobial Properties : Exhibits potential against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Shows promise in inhibiting tumor growth through modulation of cancer-related pathways.
- Neuroprotective Effects : May provide protection against neurodegenerative conditions by influencing neuronal signaling.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 4 |
These results suggest significant antimicrobial potential, warranting further investigation into its mechanisms and applications.
Anticancer Research
In vitro studies demonstrated that (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways.
Q & A
What are the standard synthetic methodologies for preparing (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime, and how are reaction conditions optimized?
Basic
The oxime derivative is synthesized via oximation of the parent ketone. A representative method involves reacting 1,2-dihydrocyclopenta[b]indol-3(4H)-one with hydroxylamine hydrochloride (NHOH·HCl) in methanol, using pyridine as a base to neutralize HCl. The reaction is heated on a water bath (~60–80°C) for 10 hours, monitored by TLC. Crystallization from methanol yields the oxime in 95% purity. Key parameters include stoichiometric excess of NHOH·HCl (4:1 molar ratio to ketone) and prolonged heating to ensure complete conversion .
How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
Basic
Structural confirmation relies on multinuclear NMR (e.g., H, C), FTIR, and HRMS. For the (E)-oxime:
- FTIR : A strong absorption at 1659 cm confirms the C=N stretch.
- H NMR : A broad singlet at δ 7.63 ppm corresponds to the oxime -OH proton. The cyclopenta-indole scaffold is confirmed by aromatic protons (δ 7.1–7.5 ppm) and methylene protons (δ 2.97–3.3 ppm).
- HRMS : A molecular ion peak at m/z 201.1022 ([M+H]) matches the calculated mass for CHNO .
How can researchers address low yields in Beckmann rearrangements involving this oxime derivative?
Advanced
Beckmann rearrangement of the oxime to tetrahydroisoquinolinones (e.g., compound 8 ) often suffers from incomplete conversion. In one case, using POCl in THF at 60°C for 2 hours resulted in only 45% yield due to side reactions. Optimization strategies include:
- Extended reaction times : Monitoring via TLC to ensure full consumption of the oxime.
- Alternative catalysts : Testing Lewis acids (e.g., ZnCl) or protic acids (e.g., HSO) to improve electrophilicity.
- Solvent selection : Replacing THF with higher-boiling solvents (e.g., DMF) to enable elevated temperatures .
What strategies exist for functionalizing the oxime group to enhance biological activity or enable downstream modifications?
Advanced
The oxime moiety can be modified via:
- Hydrogenation : Catalytic hydrogenation (H, Pd/C) converts the oxime to a primary amine, enabling access to aminoindane derivatives with potential CNS activity .
- Acylation : Reacting with acid chlorides (e.g., benzoyl chloride) in pyridine yields O-acylated derivatives, useful for probing steric/electronic effects in receptor binding .
- Metal coordination : The oxime’s N-O group can act as a ligand for transition metals (e.g., Cu, Fe), facilitating catalytic or photophysical applications .
How is the cyclopenta[b]indole scaffold utilized in designing serotonin (5-HT) reuptake inhibitors, and what computational tools support this work?
Advanced
The scaffold’s rigidity and planar aromatic system make it a core structure for 5-HT inhibitors. In one study, derivatives were designed via:
- Molecular docking : Docking into the 5-HT transporter (SERT) active site using software like AutoDock Vina to prioritize substituents (e.g., electron-withdrawing groups at C-7).
- SAR analysis : Methylation at C-4 (compound 7 ) improved metabolic stability by reducing CYP450 oxidation.
- In vitro assays : Radioligand binding assays (e.g., [H]paroxetine displacement) validated SERT affinity (K < 100 nM for lead compounds) .
What challenges arise in computational modeling of this compound’s reactivity, and how are they mitigated?
Advanced
Key challenges include:
- Tautomerism : The oxime’s (E/Z) isomerism requires DFT calculations (e.g., B3LYP/6-31G*) to predict the dominant tautomer in solution.
- Solvent effects : PCM (Polarizable Continuum Model) simulations account for solvent polarity’s impact on reaction pathways (e.g., Beckmann vs. dehydration).
- Transition state modeling : IRC (Intrinsic Reaction Coordinate) analysis identifies intermediates in rearrangement reactions, aiding mechanistic validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
